molecular formula C10H18N4O B15048367 3-Amino-N-ethyl-n-methyl-1-propyl-1H-pyrazole-4-carboxamide

3-Amino-N-ethyl-n-methyl-1-propyl-1H-pyrazole-4-carboxamide

Cat. No.: B15048367
M. Wt: 210.28 g/mol
InChI Key: HAIABOHWRMEDDI-UHFFFAOYSA-N
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Description

3-Amino-N-ethyl-n-methyl-1-propyl-1H-pyrazole-4-carboxamide is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds that exhibit tautomerism, influencing their reactivity and biological activities .

Preparation Methods

Chemical Reactions Analysis

3-Amino-N-ethyl-n-methyl-1-propyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bromine, oxygen, hydrogen gas, copper powder, and various ligands. The major products formed from these reactions are substituted pyrazoles and pyrazoline derivatives.

Mechanism of Action

The mechanism of action of 3-Amino-N-ethyl-n-methyl-1-propyl-1H-pyrazole-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. For example, it can act as a reversible inhibitor of Bruton Kinase (BTK), a nonreceptor tyrosine kinase, which is a major therapeutic target for B-cell-driven malignancies . The compound’s effects are mediated through its binding to these molecular targets, influencing various cellular pathways.

Comparison with Similar Compounds

3-Amino-N-ethyl-n-methyl-1-propyl-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and biological activities.

Properties

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

IUPAC Name

3-amino-N-ethyl-N-methyl-1-propylpyrazole-4-carboxamide

InChI

InChI=1S/C10H18N4O/c1-4-6-14-7-8(9(11)12-14)10(15)13(3)5-2/h7H,4-6H2,1-3H3,(H2,11,12)

InChI Key

HAIABOHWRMEDDI-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)N)C(=O)N(C)CC

Origin of Product

United States

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